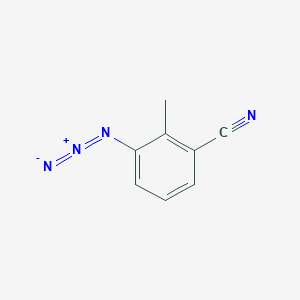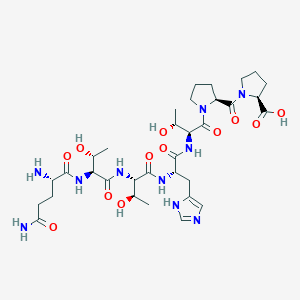
3-Azido-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-2-methylbenzonitrile: is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2-methylbenzonitrile typically involves the introduction of the azido group to a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-2-methylbenzonitrile, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, to yield the desired azido compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Azido-2-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuSO₄ and sodium ascorbate).
Major Products Formed:
Nucleophilic Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-Triazoles.
Applications De Recherche Scientifique
Chemistry: 3-Azido-2-methylbenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules. Its azido group is a versatile functional group that can be transformed into various other functional groups through different chemical reactions .
Biology and Medicine: In biological research, azido compounds are often used in bioorthogonal chemistry, where they can be selectively modified in the presence of other functional groups. This property makes this compound useful in labeling and tracking biomolecules in living systems .
Industry: In the materials science industry, azido compounds are used in the synthesis of polymers and other materials with unique properties. The azido group can act as a cross-linker, enhancing the mechanical and thermal properties of the resulting materials .
Mécanisme D'action
The mechanism of action of 3-Azido-2-methylbenzonitrile primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be selectively targeted and modified, making it useful in bioorthogonal chemistry .
Comparaison Avec Des Composés Similaires
3-Azido-2-methylbenzonitrile: shares similarities with other azido compounds, such as 3-azido-2,3-dideoxythymidine (AZT) and other azido-substituted benzene derivatives.
Uniqueness:
- The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Compared to other azido compounds, it offers a unique combination of reactivity and stability, making it valuable in various applications .
Propriétés
Numéro CAS |
188867-90-5 |
|---|---|
Formule moléculaire |
C8H6N4 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
3-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-7(5-9)3-2-4-8(6)11-12-10/h2-4H,1H3 |
Clé InChI |
AQWLWVFETXYRFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B14240926.png)

![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)

![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)

![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)






